N-[(2R)-2-hydroxypropyl]methanesulfonamide
Description
N-[(2R)-2-Hydroxypropyl]methanesulfonamide (CAS: 1568005-21-9) is a chiral sulfonamide derivative with the molecular formula C₄H₁₁NO₃S and a molecular weight of 153.20 g/mol . Its structure features a methanesulfonamide group attached to a (2R)-2-hydroxypropyl chain, conferring both hydrophilic (hydroxyl group) and sulfonamide-related physicochemical properties. This compound is primarily utilized in research and development contexts, particularly in medicinal chemistry and drug conjugation studies, though detailed purity, storage conditions, and pharmacokinetic data remain unspecified in available sources .
Properties
IUPAC Name |
N-[(2R)-2-hydroxypropyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO3S/c1-4(6)3-5-9(2,7)8/h4-6H,3H2,1-2H3/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVHDBKXHIMFKP-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CNS(=O)(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2R)-2-hydroxypropyl]methanesulfonamide, a compound with potential therapeutic applications, has garnered interest due to its biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : CHNOS
- Molecular Weight : 179.23 g/mol
The compound features a methanesulfonamide group, which is known for its ability to interact with various biological targets.
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes, including kinases involved in inflammatory pathways. The inhibition of these enzymes can lead to reduced production of pro-inflammatory cytokines.
- Modulation of Signaling Pathways : The compound may interact with G-protein coupled receptors (GPCRs), influencing downstream signaling pathways critical for cellular responses.
- Influence on Cell Viability : Research indicates that related sulfonamide compounds can affect cell viability, potentially through apoptosis or necrosis pathways.
Anti-inflammatory Effects
Studies have demonstrated that this compound exhibits anti-inflammatory properties. For instance, it has been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This effect suggests potential applications in treating inflammatory diseases.
Case Studies
- In Vitro Studies : A study involving human macrophages treated with this compound showed a significant decrease in the secretion of inflammatory mediators when compared to untreated controls. The results indicated a dose-dependent response, highlighting its potential as an anti-inflammatory agent.
- Animal Models : In murine models of inflammation, administration of this compound led to reduced swelling and inflammatory markers in tissues. This aligns with its proposed mechanism of inhibiting pro-inflammatory signaling pathways.
Data Summary
Scientific Research Applications
N-[(2R)-2-hydroxypropyl]methanesulfonamide, often referred to in scientific literature for its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This compound is known for its structural features that allow it to interact with biological systems effectively. Below is a detailed exploration of its applications, supported by case studies and data tables.
Chemical Properties and Structure
This compound is characterized by a methanesulfonamide functional group, which contributes to its biological activity. The presence of the hydroxypropyl moiety enhances its solubility and bioavailability, making it a candidate for therapeutic applications.
Molecular Formula
- Chemical Formula : CHNOS
- Molecular Weight : 165.23 g/mol
Pharmaceutical Development
This compound has been investigated as a potential therapeutic agent in various diseases due to its ability to inhibit specific biochemical pathways.
Case Study: Inhibition of IKK2
One prominent application involves the inhibition of IKK2 (IκB kinase 2), a critical enzyme in the NF-κB signaling pathway. This pathway is significant in inflammation and cancer progression:
- Findings : Compounds similar to this compound have shown efficacy in reducing inflammatory responses in models of rheumatoid arthritis and inflammatory bowel disease .
- Mechanism : By inhibiting IKK2, these compounds prevent the phosphorylation of IκB proteins, leading to reduced NF-κB activation and subsequent transcription of pro-inflammatory cytokines .
Biochemical Research
The compound serves as a tool in biochemical assays to understand enzyme kinetics and cellular signaling pathways.
Data Table: Inhibitory Effects on Kinases
| Compound Name | Target Kinase | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | IKK2 | 0.5 | |
| Related Compound A | IKK1 | 0.8 | |
| Related Compound B | JNK | 1.5 |
Toxicology Studies
Research has also focused on the safety profile of this compound, assessing its potential side effects and toxicity levels.
Case Study: Toxicity Assessment
In animal models, the compound demonstrated a favorable safety profile at therapeutic doses, with no significant adverse effects noted during chronic administration .
Comparison with Similar Compounds
Key Observations :
- Steric and Stereochemical Differences : While This compound has a linear hydroxypropyl chain, compounds like 2 () and N-(3-Hydroxy-2,2-dimethylpropyl)methanesulfonamide () exhibit branched or bulky substituents, altering solubility and steric interactions .
- Functional Group Diversity : KL001 () incorporates a carbazole-furan system for protein stabilization, contrasting with the simpler hydroxypropyl-methanesulfonamide motif .
Research Implications and Gaps
- Structural Simplicity vs. Complexity : The target compound’s minimal structure offers versatility in derivatization, whereas PK1’s polymer backbone and KL001’s heteroaromatic systems require specialized synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
